Calcium l-aspartate

Overview

Description

Calcium L-aspartate is a compound formed by the combination of calcium and L-aspartic acid. It is known for its role as a calcium supplement and is used in various applications, including agriculture and medicine. Calcium is an essential nutrient for plant and animal development, while L-aspartic acid is an amino acid involved in the biosynthesis of proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium L-aspartate can be synthesized by reacting L-aspartic acid with calcium carbonate in the presence of water. The reaction typically involves mixing 0.9-1.1 parts of L-aspartic acid with 0.4-0.5 parts of calcium carbonate and 4.2 parts of pure water. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound involves a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as heating, stirring, and filtration to obtain the final product. The yield of this compound can reach up to 99.50%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Calcium L-aspartate undergoes various chemical reactions, including:

Oxidation: The amino group in L-aspartic acid can be oxidized to form different products.

Reduction: The carboxyl groups can be reduced under specific conditions.

Substitution: The amino and carboxyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides and anhydrides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxaloacetic acid, while reduction can produce aspartic acid derivatives .

Scientific Research Applications

Calcium L-aspartate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Medicine: It is used as a calcium supplement to treat calcium deficiencies and related conditions.

Industry: this compound is used in the production of fertilizers and other agricultural products.

Mechanism of Action

Calcium L-aspartate can be compared with other calcium supplements such as calcium citrate, calcium lactate, and calcium gluconate:

Calcium Citrate: Contains 21% elemental calcium and is known for its high absorption rate.

Calcium Lactate: Contains 13% elemental calcium and is used in various food and pharmaceutical applications.

Calcium Gluconate: Contains 9% elemental calcium and is commonly used in medical treatments.

Uniqueness: this compound is unique due to its combination with L-aspartic acid, which enhances its absorption and utilization in the body. It also has specific applications in agriculture as a nano fertilizer, which is not common for other calcium supplements .

Comparison with Similar Compounds

- Calcium Citrate

- Calcium Lactate

- Calcium Gluconate

Biological Activity

Calcium L-aspartate (CaL-Asp) is a compound that combines calcium with the amino acid L-aspartate. It has gained attention for its potential biological activities, particularly in the fields of nutrition, agriculture, and medicine. This article reviews the biological activity of this compound based on recent research findings, including its effects on cellular mechanisms, plant growth, and potential therapeutic applications.

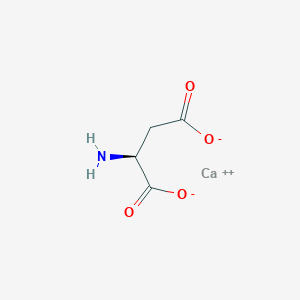

Chemical Structure and Properties

This compound is a salt formed from calcium and L-aspartic acid. Its chemical formula is . The compound is known for its high bioavailability and solubility, which enhances its absorption in biological systems.

- Calcium Homeostasis : Calcium plays a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release. This compound may help maintain intracellular calcium levels, thereby supporting these essential functions.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties. For instance, it has been shown to modulate calcium homeostasis in neuronal cells, which can be beneficial in conditions like Parkinson's disease . By regulating calcium levels, it may help prevent excitotoxicity—a process where excessive calcium influx leads to neuronal damage.

- Role in Plant Physiology : In agricultural studies, this compound nanoparticles have been found to enhance root structure and nutrient uptake in plants such as Brassica napus (rapeseed). The application of these nanoparticles improved root thickness and overall plant yield by optimizing nutrient absorption .

Table 1: Summary of Key Research Findings on this compound

Case Study: Neuroprotective Effects in Parkinson's Disease

A study demonstrated that treatment with this compound led to significant improvements in mitochondrial function and reduced oxidative stress markers in neuronal models of Parkinson's disease. The modulation of intracellular calcium was pivotal in enhancing cell survival rates under stress conditions .

Case Study: Agricultural Applications

In a controlled experiment with rapeseed plants, the application of this compound nanoparticles resulted in a 30% increase in yield compared to control groups. The enhanced root structure allowed for better nutrient absorption, particularly of calcium and magnesium, while reducing the uptake of potentially harmful metals like iron and manganese .

Potential Therapeutic Applications

This compound shows promise not only as a dietary supplement but also as a therapeutic agent in various medical conditions:

- Neurological Disorders : Its ability to regulate calcium levels may offer therapeutic benefits for neurodegenerative diseases.

- Pregnancy Health : As evidenced by studies on calcium supplementation during pregnancy, it may help mitigate risks associated with pre-eclampsia and improve maternal-fetal health outcomes .

Properties

IUPAC Name |

calcium;(2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSXJNAGCGVGOG-DKWTVANSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5CaNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-84-8 (Parent) | |

| Record name | Calcium L-aspartate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021059461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60908654 | |

| Record name | Calcium 2-aminobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10389-09-0, 21059-46-1 | |

| Record name | Calcium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium L-aspartate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021059461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-aminobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Aspartic acid, calcium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9680JD4IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.